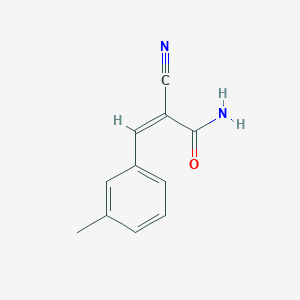![molecular formula C9H12ClNO2S B7459714 N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)
N-[(2-chlorophenyl)methyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]ethanesulfonamide, also known as Tolylsulfonylmethylisothiourea, is a chemical compound with a molecular formula of C9H10ClNO2S. It is a white crystalline powder that is commonly used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of medicine and research.
Mécanisme D'action
The mechanism of action of N-[(2-chlorophenyl)methyl]ethanesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and tyrosinase. This inhibition can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]ethanesulfonamide has been found to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and pain. It has also been found to have anti-tumor properties, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)methyl]ethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It has also been found to have low toxicity levels, making it safe for use in lab experiments. However, one limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-[(2-chlorophenyl)methyl]ethanesulfonamide. One area of research is the study of its potential as a treatment for cancer. Another area of research is the study of its effects on the immune system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and research.
In conclusion, N-[(2-chlorophenyl)methyl]ethanesulfonamide is a valuable compound in scientific research. Its synthesis method is efficient and reliable, and it has various biochemical and physiological effects on the body. Its potential applications in medicine and research make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of N-[(2-chlorophenyl)methyl]ethanesulfonamide involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of sodium hydroxide. The resulting product is then treated with chloroacetic acid to form the final product. This method has been widely used in the production of N-[(2-chlorophenyl)methyl]ethanesulfonamide and has been found to be efficient and reliable.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)methyl]ethanesulfonamide has been extensively studied for its scientific research applications. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of medicine and research. It has been used in the study of the nervous system, cardiovascular system, and immune system.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-14(12,13)11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSSEZRCSYTWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)
![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)



![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)

